molecular formula C7H6Br2O2 B2402361 2,4-Dibromo-6-methoxyphenol CAS No. 53948-36-0

2,4-Dibromo-6-methoxyphenol

Cat. No.: B2402361
CAS No.: 53948-36-0
M. Wt: 281.931
InChI Key: LAONXLSELHLPBP-UHFFFAOYSA-N
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Description

2,4-Dibromo-6-methoxyphenol is an organic compound with the molecular formula C7H6Br2O2 It is a brominated phenol derivative, characterized by the presence of two bromine atoms and a methoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-6-methoxyphenol typically involves the bromination of 6-methoxyphenol. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where bromine atoms are introduced at the 2 and 4 positions of the benzene ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with stringent control over reaction parameters to ensure high yield and purity of the product. The final product is purified through recrystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dibromo-6-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can remove bromine atoms, leading to the formation of less brominated phenols.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products:

    Oxidation: Quinones or other oxidized phenolic compounds.

    Reduction: Less brominated phenols or completely debrominated phenols.

    Substitution: Phenolic derivatives with new functional groups replacing the bromine atoms.

Scientific Research Applications

2,4-Dibromo-6-methoxyphenol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial properties.

    Industry: Utilized in the production of flame retardants, antioxidants, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-6-methoxyphenol involves its interaction with biological molecules. The bromine atoms and methoxy group contribute to its reactivity, allowing it to interact with enzymes and other proteins. This interaction can disrupt cellular processes, leading to antimicrobial effects. The exact molecular targets and pathways are still under investigation, but it is believed that the compound interferes with cell membrane integrity and enzyme function.

Comparison with Similar Compounds

    2,6-Dibromo-4-methoxyphenol: Another brominated phenol with similar structure but different bromine positions.

    4-Bromo-2,6-dimethoxyphenol: Contains two methoxy groups and one bromine atom.

    2,4,6-Tribromophenol: A more heavily brominated phenol with three bromine atoms.

Uniqueness: 2,4-Dibromo-6-methoxyphenol is unique due to its specific bromination pattern and the presence of a methoxy group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2,4-dibromo-6-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br2O2/c1-11-6-3-4(8)2-5(9)7(6)10/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAONXLSELHLPBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)Br)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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